tert-butyl 3-(N-methyl6-bromopyridine-3-amido)pyrrolidine-1-carboxylate
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Overview
Description
tert-Butyl 3-(N-methyl6-bromopyridine-3-amido)pyrrolidine-1-carboxylate is a complex organic compound with the molecular formula C16H22BrN3O3. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound is characterized by its unique structure, which includes a pyrrolidine ring, a bromopyridine moiety, and a tert-butyl ester group.
Preparation Methods
The synthesis of tert-butyl 3-(N-methyl6-bromopyridine-3-amido)pyrrolidine-1-carboxylate involves several steps. One common synthetic route includes the reaction of di-tert-butyl dicarbonate with 3-aminopyrrolidine to form tert-butyl 3-aminopyrrolidine-1-carboxylate . This intermediate is then reacted with N-methyl-6-bromonicotinic acid to yield the final product. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the reactions.
Chemical Reactions Analysis
tert-Butyl 3-(N-methyl6-bromopyridine-3-amido)pyrrolidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Scientific Research Applications
tert-Butyl 3-(N-methyl6-bromopyridine-3-amido)pyrrolidine-1-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl 3-(N-methyl6-bromopyridine-3-amido)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The bromopyridine moiety is known to interact with enzymes and receptors, modulating their activity. The compound’s effects are mediated through various biochemical pathways, including inhibition of enzyme activity and disruption of cellular processes.
Comparison with Similar Compounds
tert-Butyl 3-(N-methyl6-bromopyridine-3-amido)pyrrolidine-1-carboxylate can be compared with other similar compounds, such as:
tert-Butyl 3-(6-bromopyridine-3-amido)pyrrolidine-1-carboxylate: This compound lacks the N-methyl group, which may affect its biological activity and chemical reactivity.
tert-Butyl 3-aminopyrrolidine-1-carboxylate: This compound does not have the bromopyridine moiety, making it less versatile in certain chemical reactions.
The unique combination of functional groups in this compound makes it a valuable compound for various research applications.
Properties
Molecular Formula |
C16H22BrN3O3 |
---|---|
Molecular Weight |
384.27 g/mol |
IUPAC Name |
tert-butyl 3-[(6-bromopyridine-3-carbonyl)-methylamino]pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C16H22BrN3O3/c1-16(2,3)23-15(22)20-8-7-12(10-20)19(4)14(21)11-5-6-13(17)18-9-11/h5-6,9,12H,7-8,10H2,1-4H3 |
InChI Key |
CGMFLGUYZYCJAK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)N(C)C(=O)C2=CN=C(C=C2)Br |
Origin of Product |
United States |
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